molecular formula C10H12N2O B1325036 5-(Pyrrolidin-1-yl)picolinaldehyde CAS No. 892501-98-3

5-(Pyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1325036
CAS No.: 892501-98-3
M. Wt: 176.21 g/mol
InChI Key: VCDZKSRORJIVAT-UHFFFAOYSA-N
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Description

Context within Pyridine (B92270) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of this class of molecules. The pyridine scaffold is a key component in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The introduction of a reactive aldehyde group, as seen in picolinaldehyde, provides a chemical handle for a wide array of synthetic transformations.

The addition of a pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, to the pyridine core introduces a three-dimensional structural element to the otherwise planar aromatic system. This combination of an electron-deficient aromatic ring and an electron-rich saturated amine ring creates a unique electronic and steric environment, influencing the molecule's reactivity and potential biological interactions.

Significance as a Privileged Scaffold in Chemical Synthesis

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple biological targets. Both pyridine and pyrrolidine rings are independently considered privileged scaffolds in medicinal chemistry. nih.govnih.gov The pyrrolidine ring, being a common feature in many natural products and FDA-approved drugs, offers desirable properties such as improved solubility and metabolic stability. nih.govmdpi.com

The combination of these two privileged scaffolds in 5-(Pyrrolidin-1-yl)picolinaldehyde results in a molecule that is pre-validated for biological relevance. Its structure provides a versatile platform for the synthesis of diverse libraries of compounds through modification of the aldehyde group and the pyrrolidine ring. This allows for the systematic exploration of chemical space in the search for new bioactive molecules.

Overview of Research Trajectories

While dedicated research articles focusing solely on this compound are not abundant, its use as a key intermediate is evident in the patent literature and studies on related compounds. The primary research trajectory for this compound appears to be in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridinyl-pyrrolidine core of this compound serves as a valuable starting point for the design and synthesis of molecules that can target the ATP-binding site of various kinases.

Furthermore, the structural motifs present in this compound are also found in molecules targeting the central nervous system. The pyrrolidine ring, in particular, is a common feature in drugs acting on neurological pathways. nih.gov This suggests a potential, though less explored, research avenue for derivatives of this compound in the development of new therapies for neurological disorders.

Chemical Compound Information

Compound Name
This compound
5-(pyrrolidin-1-yl)pyridine-2-carbaldehyde
Pyridine
Pyrrolidine
Picolinaldehyde

Interactive Data Table: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O chemscene.com
Molecular Weight 176.22 g/mol chemscene.com
CAS Number 892501-98-3 chemscene.com
Appearance SolidN/A
Canonical SMILES C1CCN(C1)C2=CN=C(C=C2)C=O chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDZKSRORJIVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640246
Record name 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892501-98-3
Record name 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-(Pyrrolidin-1-yl)picolinaldehyde Core

The assembly of the central this compound structure can be approached through several synthetic routes, primarily focusing on the sequential or convergent introduction of the pyrrolidine (B122466) and aldehyde functionalities onto a pyridine (B92270) backbone.

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, with numerous methods available to introduce substituents at specific positions. For the synthesis of this compound, strategies often commence with a pre-functionalized pyridine derivative, such as a halopyridine, which serves as a handle for subsequent cross-coupling or substitution reactions. The inherent electronic properties of the pyridine ring, being electron-deficient, dictate the regioselectivity of many reactions.

The introduction of the pyrrolidine ring at the 5-position of the pyridine core is a key step. This is commonly achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

A prevalent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. nrochemistry.com In the context of synthesizing the target molecule, this would involve the reaction of a 5-halopicolinaldehyde derivative with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. nrochemistry.com

Alternatively, nucleophilic aromatic substitution can be employed, particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups. researcher.lifeorganic-chemistry.org For instance, a 5-halopicolinaldehyde, where the halogen is a good leaving group like fluorine or chlorine, can react directly with pyrrolidine, often at elevated temperatures, to yield the desired product. researcher.lifeorganic-chemistry.org

Reaction TypeStarting MaterialsReagents & ConditionsProduct
Buchwald-Hartwig Amination5-Bromopicolinaldehyde, PyrrolidinePd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Toluene, HeatThis compound
Nucleophilic Aromatic Substitution5-Chloropicolinaldehyde, PyrrolidineHigh temperature, neat or in a high-boiling solvent (e.g., DMSO)This compound

The installation of the aldehyde group at the 2-position of the pyridine ring can be accomplished through various methods. A common and reliable strategy involves the oxidation of a precursor alcohol, namely (5-(pyrrolidin-1-yl)pyridin-2-yl)methanol. This alcohol can be synthesized by similar methods as the aldehyde, for instance, by nucleophilic substitution on 2-(hydroxymethyl)-5-halopyridine.

The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. alfa-chemistry.com Reagents such as manganese dioxide (MnO2), Dess-Martin periodinane (DMP), or Swern oxidation conditions are frequently employed for this transformation.

Oxidation MethodStarting MaterialReagentProduct
Manganese Dioxide Oxidation(5-(Pyrrolidin-1-yl)pyridin-2-yl)methanolMnO2, DichloromethaneThis compound
Dess-Martin Oxidation(5-(Pyrrolidin-1-yl)pyridin-2-yl)methanolDess-Martin Periodinane, DichloromethaneThis compound
Swern Oxidation(5-(Pyrrolidin-1-yl)pyridin-2-yl)methanolOxalyl chloride, DMSO, TriethylamineThis compound

Derivatization Reactions of the Picolinaldehyde Moiety

The aldehyde and pyrrolidine functionalities in this compound offer multiple avenues for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations.

Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. organic-chemistry.orgyoutube.com This condensation reaction is typically carried out in a suitable solvent, often with acid catalysis and removal of water to drive the equilibrium towards the product. youtube.com

Reductive Amination: The imine formed in situ can be subsequently reduced to the corresponding amine. This two-step, one-pot process, known as reductive amination, is a powerful tool for forming C-N bonds. derpharmachemica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Condensation Reactions: The aldehyde can participate in various condensation reactions. For instance, the Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base to form a new carbon-carbon double bond. nih.gov Another important reaction is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene. dergipark.org.trresearchgate.netwikipedia.org A related and often more practical alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate (B1237965) carbanion and typically provides excellent stereoselectivity for the formation of (E)-alkenes. nrochemistry.comyoutube.comnih.gov

Reaction TypeReactantReagents & ConditionsProduct Type
Imine FormationPrimary Amine (R-NH2)Acid catalyst (e.g., acetic acid), Dean-Stark trapSchiff Base
Reductive AminationPrimary Amine (R-NH2)Reducing agent (e.g., NaBH4), MethanolSecondary Amine
Knoevenagel CondensationActive Methylene Compound (Z-CH2-Z')Base (e.g., piperidine, pyridine)α,β-Unsaturated Compound
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)THF or EtherAlkene
Horner-Wadsworth-EmmonsPhosphonate Ester, Base (e.g., NaH)THF or DME(E)-Alkene (typically)

The pyrrolidine ring itself can be a site for further chemical modification, although these transformations can be more challenging than those on the aldehyde group.

N-Alkylation/N-Arylation: While the nitrogen of the pyrrolidine is already part of the pyridine ring, this section more accurately refers to modifications of a pyrrolidine ring attached to a different part of a molecule. However, in a broader sense, the synthesis itself is a form of N-arylation of pyrrolidine. Further reactions directly on the pyrrolidine nitrogen in the target molecule are not feasible without breaking the aromatic system.

Ring Functionalization: The C-H bonds of the pyrrolidine ring can be functionalized, though this often requires harsh conditions or specific directing groups. Methods like lithiation followed by quenching with an electrophile can be used to introduce substituents on the pyrrolidine ring of N-arylpyrrolidines. nih.gov

Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions. For instance, treatment with strong reducing agents or certain catalysts could potentially cleave the C-N bonds of the ring.

Skeletal Editing: Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," where atoms within a ring structure can be inserted or deleted. For example, methods for the direct insertion of a nitrogen atom into pyrrolidine rings to form tetrahydropyridazines have been reported, offering a potential, albeit advanced, route for modifying the heterocyclic core.

Substitutions on the Pyridine Ring

The electron-donating nature of the pyrrolidinyl substituent at the 5-position of the pyridine ring influences its reactivity towards electrophilic substitution. This activating effect can direct incoming electrophiles to specific positions on the pyridine ring, allowing for the introduction of additional functional groups. Conversely, the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to it. The interplay of these electronic effects allows for a range of substitution patterns on the pyridine ring, further expanding the synthetic utility of this compound derivatives.

This compound as a Precursor to Complex Heterocyclic Systems

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic rings through condensation and cyclization reactions.

Synthesis of Substituted Benzimidazoles

The condensation of this compound with o-phenylenediamines is a direct and efficient method for the synthesis of 2-substituted benzimidazoles. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole (B57391) core. A variety of substituted o-phenylenediamines can be employed, leading to a library of benzimidazole derivatives bearing the 5-(pyrrolidin-1-yl)pyridin-2-yl moiety. researchgate.netnih.govresearchgate.netsigmaaldrich.comcapes.gov.br The use of catalysts such as sodium metabisulfite (B1197395) can facilitate this transformation. nih.gov

A general scheme for this synthesis is presented below:

Reaction of this compound with a substituted o-phenylenediamine (B120857) to form a 2-(5-(pyrrolidin-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole derivative.

Reactant 1Reactant 2Product
This compoundo-Phenylenediamine2-(5-(Pyrrolidin-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole
This compound4-Methyl-1,2-phenylenediamine5-Methyl-2-(5-(pyrrolidin-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole
This compound4-Chloro-1,2-phenylenediamine5-Chloro-2-(5-(pyrrolidin-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole

Formation of Pyrazole (B372694) and Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds

The aldehyde group of this compound can react with hydrazine (B178648) and its derivatives to form pyrazole structures. The initial condensation yields a hydrazone, which can then undergo cyclization to form the pyrazole ring. The specific reaction conditions and the nature of the hydrazine derivative will determine the substitution pattern on the resulting pyrazole. researchgate.netresearchgate.netmdpi.comsemanticscholar.org

Furthermore, this compound can be a key component in the synthesis of the fused pyrazolo[1,5-a]pyridine ring system. These syntheses often involve multi-step sequences, for instance, by reacting with N-aminopyridines followed by cyclization. organic-chemistry.orgnih.gov General strategies for pyrazolo[1,5-a]pyridine synthesis often involve the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles. organic-chemistry.orgnih.gov

Diastereoselective and Enantioselective Pyrrolidine Ring Synthesis

While the core structure of this compound contains a pre-existing pyrrolidine ring, its aldehyde functionality can be a starting point for the diastereoselective or enantioselective synthesis of new, more complex pyrrolidine-containing molecules. For example, the addition of nucleophiles to the aldehyde can create a new stereocenter. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of such reactions. nih.govorganic-chemistry.orgnih.govacs.orgjohnshopkins.edu The development of stereoselective reactions is crucial for the synthesis of biologically active molecules where specific stereoisomers are often required for desired activity. For instance, enantioselective synthesis of amines from picolinaldehyde has been achieved using chiral sulfinamides. youtube.com

Annulation Reactions for Novel Fused Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for the synthesis of novel fused heterocyclic systems. The aldehyde group of this compound is a key functional group for participating in such reactions. For example, it can react with various reagents in palladium-catalyzed annulation reactions to form pyrrolo[1,2-a]indoles and pyrroloquinolines. nih.gov These reactions often proceed through the formation of multiple new bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

Mechanistic Investigations of Reactions Involving 5 Pyrrolidin 1 Yl Picolinaldehyde

Role as a Chelatable Aldehyde in Catalytic Processes

The strategic positioning of the pyridine (B92270) nitrogen and the aldehyde oxygen in 5-(pyrrolidin-1-yl)picolinaldehyde allows it to function as an effective N,O-bidentate ligand. This chelation is a cornerstone of its role in various catalytic processes, where it can coordinate to a metal center, influencing the steric and electronic environment of the reaction.

The chelation of the picolinaldehyde moiety to a metal catalyst serves several key functions. It can enforce a rigid conformation, which is crucial for achieving high stereoselectivity in asymmetric catalysis. Furthermore, coordination to the metal can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is a common strategy in metal-catalyzed additions to carbonyls.

In the broader context of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, the pyridine nitrogen is known to be central to catalysis. nih.gov Studies have shown that the protonation state of this nitrogen can modulate the electrophilicity of the cofactor, which is vital for stabilizing carbanionic intermediates. nih.gov While this compound is not a biological cofactor, the principle of the pyridine nitrogen's role in catalysis is transferable. The electron-donating pyrrolidine (B122466) group at the 5-position increases the electron density on the pyridine ring, which can influence the binding affinity for different metal ions and the stability of the resulting metallacycle, thereby tuning the catalytic activity.

Elucidation of Reaction Pathways in Multi-Component Couplings

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation, are powerful tools for building molecular complexity efficiently. nih.gov Aldehydes are common components in MCRs, and the specific structure of this compound offers unique reactivity.

While specific studies detailing the complete reaction pathway for this compound in an MCR are not extensively documented in readily available literature, its participation can be inferred from established MCR mechanisms, such as the Passerini and Ugi reactions. In a hypothetical Passerini three-component reaction involving an isocyanide and a carboxylic acid, the aldehyde would be the electrophilic carbonyl component. The reaction would likely proceed through the formation of an α-acyloxy carboxamide. The pyrrolidine-substituted pyridine ring could influence the reaction rate and selectivity through non-covalent interactions or by modulating the electronic nature of the aldehyde.

In more complex, higher-order MCRs, such as five-component reactions (5CRs), aldehydes are frequently used as one of the starting materials. nih.gov These reactions often proceed through a series of sequential steps, including condensations and cycloadditions. For example, a common pathway involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by subsequent additions and cyclizations. nih.govnih.gov The precise pathway and the final product structure would be highly dependent on the other reactants and the reaction conditions employed.

Understanding Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is distinctly dichotomous, possessing both nucleophilic and electrophilic centers.

Electrophilic Character: The primary electrophilic site is the carbonyl carbon of the aldehyde group. This site is susceptible to attack by a wide range of nucleophiles. Standard aldehyde chemistry, such as reduction and oxidation, is applicable.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-(pyrrolidin-1-yl)picolyl alcohol, using mild reducing agents.

Oxidation: Conversely, oxidation yields the carboxylic acid, 5-(pyrrolidin-1-yl)picolinic acid.

The table below summarizes typical transformations targeting the electrophilic aldehyde group, drawing parallels from a structurally similar compound, 5-(pyrrolidin-1-yl)pentanal.

TransformationReagent(s)Product
ReductionSodium borohydride (B1222165) (NaBH₄)5-(Pyrrolidin-1-yl)picolyl alcohol
OxidationPotassium permanganate (B83412) (KMnO₄)5-(Pyrrolidin-1-yl)picolinic acid

Nucleophilic Character: The nucleophilicity of the molecule resides in two main locations: the pyridine ring nitrogen and the nitrogen of the pyrrolidine substituent. The electron-donating nature of the pyrrolidine group enhances the electron density of the pyridine ring, making the ring nitrogen more basic and nucleophilic compared to unsubstituted pyridine. This increased nucleophilicity makes it a better ligand for metal coordination, as discussed previously, and can also facilitate reactions such as N-alkylation or N-oxidation under appropriate conditions. The pyrrolidine nitrogen itself retains its nucleophilic character and can participate in reactions typical of secondary amines, although its reactivity is somewhat tempered by its connection to the aromatic ring.

Insights into Dioxolanone Intermediate Formation in Related Systems

Dioxolanones, specifically 1,3-dioxolan-4-ones, are heterocyclic compounds that can serve as important synthetic intermediates. rsc.org They are typically formed from the reaction of an α-hydroxy acid with an aldehyde or ketone. While direct studies on the formation of dioxolanone intermediates from this compound are not prominent, insights can be gained from related reaction systems.

For instance, in the Passerini reaction mentioned earlier, a key intermediate is formed by the attack of an isocyanide on a hemiacetal-like adduct, which results from the reaction between the aldehyde and a carboxylic acid. This intermediate can be viewed as being related to a dioxolanone structure.

Furthermore, the formation of dioxolane rings (which differ from dioxolanones by the absence of the ketone group) is a common strategy for protecting aldehyde functionalities. wikipedia.org This is achieved by the acid-catalyzed reaction of an aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.orgresearchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, cyclization, and dehydration. The principles of this reaction, particularly the electrophilic activation of the aldehyde, are relevant to the potential formation of dioxolanone structures from this compound in the presence of an appropriate α-hydroxy acid. The utility of dioxolanones as synthetic precursors for other heterocyclic systems, such as tetronic acids, has been demonstrated, highlighting the potential synthetic pathways that could be accessed from such intermediates. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structure by High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 5-(Pyrrolidin-1-yl)picolinaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the aliphatic protons of the pyrrolidine (B122466) ring.

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the electron-donating pyrrolidinyl group. The protons of the pyrrolidine ring will be found in the upfield, aliphatic region (typically δ 1.8-3.5 ppm). The protons on the carbons adjacent to the nitrogen (N-CH₂) will be further downfield than the other methylene (B1212753) protons (CH₂-CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. (Predicted data based on analogous structures and standard chemical shift values. Solvent: CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehyde H9.8 - 10.0s (singlet)1H
Pyridine H-68.2 - 8.4d (doublet)1H
Pyridine H-47.5 - 7.7dd (doublet of doublets)1H
Pyridine H-36.5 - 6.7d (doublet)1H
Pyrrolidine N-CH₂3.3 - 3.5t (triplet)4H
Pyrrolidine CH₂1.9 - 2.1m (multiplet)4H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. The spectrum for this compound is expected to show 10 distinct signals, corresponding to each unique carbon atom in the structure.

The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 190-200 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the electron-donating pyrrolidine group (C-5) would be more shielded compared to similar pyridine carbons. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (δ 20-55 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Predicted data based on analogous structures. Solvent: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
Pyridine C-2150 - 155
Pyridine C-6145 - 150
Pyridine C-5140 - 145
Pyridine C-4120 - 125
Pyridine C-3105 - 110
Pyrrolidine N-CH₂45 - 50
Pyrrolidine CH₂24 - 28

While specific experimental data for this compound is not widely published, 2D NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the preferred conformation of the molecule, particularly the orientation of the pyrrolidine ring relative to the pyridine ring.

Vibrational and Electronic Absorption Properties via Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering valuable information about its functional groups and conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch is expected. Other key absorptions would include C-H stretches for the aromatic and aliphatic groups, C=C and C=N stretches from the pyridine ring, and the C-N stretch of the pyrrolidinyl group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Pyrrolidine Ring2980 - 2850Medium-Strong
C=O Stretch (Aldehyde)-CHO1710 - 1690Strong
C=C / C=N StretchPyridine Ring1600 - 1450Medium-Strong
C-N StretchAryl-N / Alkyl-N1350 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The conjugated system of this compound, which includes the pyridine ring and the carbonyl group, is expected to give rise to distinct absorption bands. These typically correspond to π→π* transitions, which are high-intensity, and n→π* transitions associated with the lone pair of electrons on the carbonyl oxygen, which are generally weaker. The presence of the electron-donating pyrrolidinyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinaldehyde.

Determination of Molecular Weight and Fragmentation Patterns by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and for gaining structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a monoisotopic mass of approximately 176.09496 Da. chemscene.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation. The molecular ion peak (M⁺) at m/z 176 would be observed. Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•) from the aldehyde group to form a stable acylium ion at m/z 175 (M-1).

Loss of carbon monoxide (-CO) from the acylium ion to give a fragment at m/z 147.

Alpha-cleavage of the pyrrolidine ring, leading to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion.

Cleavage of the C-N bond between the pyridine and pyrrolidine rings.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.

As of this writing, a search of the published scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Were such a study to be performed, it would reveal the planarity of the pyridine ring, the conformation of the pyrrolidine ring (typically an "envelope" or "twist" conformation), and the relative orientation of the two ring systems. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

To understand the electronic characteristics and predict the reactivity of 5-(Pyrrolidin-1-yl)picolinaldehyde, quantum chemical calculations would be essential.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Should this compound be investigated as a potential therapeutic agent, molecular docking and dynamics simulations would be critical. These computational techniques predict how the molecule might bind to a biological target, such as a protein or enzyme. Docking studies would estimate the binding affinity and identify the most likely binding pose within the active site of a target protein. Following docking, molecular dynamics simulations could be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction.

Prediction of Conformational Preferences and Stereochemical Outcomes

The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. Computational methods could be used to perform a conformational analysis to identify the lowest energy (most stable) conformations. Understanding the preferred three-dimensional structure is vital, as the biological activity of a molecule is often dependent on its specific shape. Furthermore, if the molecule were to participate in reactions that could produce stereoisomers, computational models could help predict the likely stereochemical outcome.

Elucidation of Reaction Mechanisms Through Computational Modeling

If this compound were used as a reactant in a chemical synthesis, computational modeling could be a powerful tool to elucidate the reaction mechanism. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. This allows for the determination of activation energies and can help to understand the factors that control the reaction rate and selectivity.

Coordination Chemistry and Metal Complexation

Ligand Properties and Chelating Abilities of 5-(Pyrrolidin-1-yl)picolinaldehyde

There is no available research data on the specific ligand properties and chelating abilities of this compound. Theoretical considerations suggest it could act as a bidentate or tridentate ligand, but experimental evidence is lacking.

Synthesis and Spectroscopic Characterization of Metal Complexes

No published methods for the synthesis of metal complexes using this compound as a ligand have been found. Consequently, there is no spectroscopic data (e.g., IR, NMR, UV-Vis, X-ray crystallography) to report for any such complexes.

Influence of Metal Coordination on Electronic and Structural Features

Without the synthesis and characterization of its metal complexes, the influence of metal coordination on the electronic and structural features of this compound cannot be discussed.

Applications of Metal Complexes in Catalytic Transformations

There are no documented applications of metal complexes derived from this compound in any catalytic transformations.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Diverse Molecular Architectures

The inherent reactivity of its functional groups makes 5-(Pyrrolidin-1-yl)picolinaldehyde a sought-after precursor for a variety of heterocyclic compounds. The aldehyde group can readily participate in a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to generate more elaborate molecular frameworks. The pyrrolidine (B122466) ring, on the other hand, can influence the electronic properties of the pyridine (B92270) core and provide a site for further functionalization.

While specific, extensively documented examples of its use in the synthesis of a wide range of diverse molecular architectures are still emerging in the scientific literature, its structural motifs are present in various biologically active compounds. For instance, the related 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683) has been prepared for applications in electronic cigarettes, highlighting the industrial relevance of this class of compounds.

Intermediacy in Convergent and Divergent Synthetic Sequences

The strategic placement of the aldehyde and pyrrolidine groups allows for the application of this compound in both convergent and divergent synthetic strategies. In a convergent approach, the aldehyde can be modified to create a larger, more complex fragment that is later coupled with another key intermediate.

Conversely, in a divergent synthesis, the aldehyde serves as a branching point. Different reaction pathways can be pursued from this single starting material to generate a library of structurally related but distinct molecules. For example, the aldehyde can be transformed into various functional groups, such as alcohols, imines, or carboxylic acids, each of which can then undergo further, pathway-specific reactions. This approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Contribution to Organocatalysis and Asymmetric Catalysis

The pyrrolidine moiety within this compound is a well-established structural motif in the field of organocatalysis. Proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions. While direct applications of this compound as an organocatalyst have not been extensively reported, its structure suggests significant potential for the development of new catalysts.

The aldehyde group can be chemically modified to incorporate other catalytically active functionalities, leading to bifunctional catalysts. Furthermore, the pyrrolidine nitrogen can be quaternized to form chiral ionic liquids or phase-transfer catalysts. The development of chiral catalysts derived from this scaffold could provide new tools for the enantioselective synthesis of complex molecules.

Role in the Development of New Synthetic Methodologies

For example, the aldehyde could first react to form an imine, which could then undergo an intramolecular cyclization involving the pyrrolidine ring or another appended functional group. The development of such novel transformations using this compound as a model substrate could have a broad impact on the synthesis of nitrogen-containing heterocyclic compounds.

Medicinal Chemistry and Biological Target Engagement Studies Mechanism Focused

Design and Synthesis of Structural Analogs and Derivatives for Biological Investigation

The rational design and synthesis of analogs of 5-(Pyrrolidin-1-yl)picolinaldehyde are fundamental to understanding its structure-activity relationships (SAR) and optimizing its therapeutic potential. The core structure presents multiple sites for chemical modification, including the pyrrolidine (B122466) ring, the pyridine (B92270) core, and the aldehyde functional group.

One common strategy involves the modification of the pyrrolidine ring. For instance, the introduction of fluorine atoms to create derivatives like 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde can enhance metabolic stability. It is hypothesized that the difluoro-substitution blocks oxidation at the β-positions of the pyrrolidine ring, thereby reducing its susceptibility to metabolism by cytochrome P450 enzymes.

Another approach focuses on modifying the aldehyde group, which is a key reactive center. This group can be transformed into other functional groups to explore different binding interactions. For example, the synthesis of (±)-nicotine and its analogs has been achieved using related pyrrolidine-substituted pyridinium (B92312) salts, which are formed from precursors analogous to this compound. nih.gov This demonstrates the utility of the pyrrolidine-pyridine scaffold in generating a library of diverse compounds for biological screening.

Furthermore, the pyridine ring itself can be substituted to modulate the electronic properties and steric profile of the molecule. The synthesis of various substituted thienyl-pyridine and thioether-containing acetamides highlights how modifications to the core heterocyclic system can lead to novel bioactive agents. mdpi.com These synthetic efforts often involve multi-step reaction sequences to build complexity and introduce desired chemical features. mdpi.comontosight.ai

The table below summarizes representative structural modifications and the rationale behind their synthesis.

Original Scaffold Derivative/Analog Modification Strategy Rationale for Synthesis
This compound5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehydeIntroduction of fluorine atoms on the pyrrolidine ring. To enhance metabolic stability by blocking oxidative metabolism.
Pyrrolidine-substituted Pyridinium Salt(±)-Nicotine analogsCyclization and subsequent N-dealkylation. nih.govTo explore biological activity in different structural contexts, such as nicotinic acetylcholine (B1216132) receptors. nih.gov
Thienyl-pyridyl AcetamideSubstituted thienyl-pyridine derivativesModification of the core pyridine and addition of thioether/acetamide moieties. mdpi.comTo generate novel compounds with potential pesticidal or other biological activities. mdpi.com

Exploration of Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Dioxygenase Inhibition)

The chemical structure of this compound and its derivatives makes them promising candidates for enzyme inhibitors. The aldehyde group, in particular, can act as an electrophile, forming covalent bonds with nucleophilic residues like cysteine or lysine (B10760008) in the active site of an enzyme, leading to irreversible inhibition.

Kinase Inhibition: While direct studies on this compound as a kinase inhibitor are not extensively documented, its structural motifs are present in known kinase inhibitors. For example, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in DNA damage response. nih.gov One such derivative, (R)-17, exhibited an IC₅₀ of 0.4 nM for CHK1. nih.gov The picolinonitrile group in these compounds serves as a key interaction point within the kinase's ATP-binding site. The design of quinoxaline-based inhibitors, which share heterocyclic similarities, has also led to potent inhibitors of tyrosine kinases like EphA3, demonstrating efficacy in controlling tumor size in preclinical models. nih.gov These examples suggest that the picolinaldehyde scaffold could be similarly optimized to target specific kinases.

Dioxygenase Inhibition: AlkB homolog 5 (ALKBH5), an Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase, is an emerging target in cancer therapy. nih.gov Although direct inhibition by this compound has not been reported, the discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective ALKBH5 inhibitors highlights the potential for small molecules to target this class of enzymes. nih.gov These inhibitors function by competing with the 2-oxoglutarate cofactor, thereby blocking the demethylase activity of ALKBH5. nih.gov Given the prevalence of pyridine-containing scaffolds in enzyme inhibitors, it is plausible that derivatives of this compound could be designed to interact with the active site of dioxygenases. nih.gov

Other Enzyme Targets: The pyrrolidine carboxamide scaffold, a close structural relative, has been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov High-throughput screening followed by structural optimization led to potent inhibitors, demonstrating that the pyrrolidine moiety can be a key component for binding to enzyme targets. nih.gov Additionally, cyanopyrrolidine-based probes have been shown to target aldehyde dehydrogenases, further indicating the potential for pyrrolidine-containing compounds to interact with this enzyme class. rsc.org

The table below presents examples of enzyme inhibition by compounds structurally related to this compound.

Enzyme Target Inhibitor Class/Derivative Reported Potency (IC₅₀) Mechanism of Action Reference
Checkpoint Kinase 1 (CHK1)5-(pyrimidin-2-ylamino)picolinonitrile derivative ((R)-17)0.4 nMCompetitive inhibition at the ATP-binding site. nih.gov
Enoyl Acyl Carrier Protein Reductase (InhA)Pyrrolidine carboxamides>160-fold improvement from leadDirect inhibition of the enzyme active site. nih.gov
AlkB homolog 5 (ALKBH5)Pyrazolo[1,5-a]pyrimidine derivative (DDO-2728)Not specifiedSelective inhibition of demethylase activity. nih.gov
EphA3 Tyrosine KinaseQuinoxaline derivatives (8a, 8b)Submicromolar in lymphoma cell linesInhibition of kinase activity, leading to anti-proliferative effects. nih.gov

Investigation of Molecular Interactions with Aberrant Transcription Factors

The modulation of transcription factor activity is a key strategy in treating diseases like cancer, where their function is often dysregulated. While direct evidence of this compound interacting with aberrant transcription factors is limited, the principles of chemical probe development suggest its potential in this area. Small molecules can interfere with the protein-protein interactions or protein-DNA interactions that are critical for transcription factor function.

The development of inhibitors for bromodomains, which are "reader" domains that recognize acetylated lysine residues on histones and transcription factors, provides a relevant framework. For example, inhibitors of BRD9, a component of the ncBAF chromatin-remodeling complex, have been developed from various chemical scaffolds, including thienopyridones and fused pyridinone structures. mdpi.com These molecules bind to a specific pocket in the bromodomain, preventing it from engaging with its natural binding partners and thereby modulating gene expression. mdpi.com This demonstrates that heterocyclic scaffolds can be tailored to disrupt the function of proteins involved in transcriptional regulation. Given the structural features of this compound, it is conceivable that its derivatives could be designed to target similar protein-protein interaction domains on transcription factors or their co-regulators.

Development of Chemical Probes and Tools for Proteomics Research Applications

Chemical probes are indispensable tools in chemical biology and proteomics for identifying and characterizing the cellular targets of bioactive molecules. nih.gov The structure of this compound, particularly its reactive aldehyde group, makes it an excellent starting point for the development of such probes.

The aldehyde can be used to form covalent adducts with proteins, often through reaction with lysine or cysteine residues. This covalent-labeling strategy can be harnessed in activity-based protein profiling (ABPP), a powerful proteomics technique used to map active enzymes in complex biological systems. mdpi.com A chemical probe based on the this compound scaffold would typically incorporate two additional features: a reporter tag (e.g., a fluorophore or biotin) for detection and visualization, and often a linker to connect the core scaffold to the tag.

Derivatives of this compound are noted to serve as specialty products in proteomics research, aiding in the identification and characterization of protein interactions. For instance, a cyanopyrrolidine scaffold, which shares the core pyrrolidine ring and a reactive electrophilic group, was used to create an activity-based probe that successfully profiled on- and off-targets at endogenous levels in cells. rsc.org This probe identified targets including deubiquitinases and aldehyde dehydrogenases, showcasing the utility of such tools in target deconvolution. rsc.org The development of ubiquitin-based chemical probes further highlights the importance of synthetic chemistry in creating tools to study complex cellular processes like protein ubiquitination. rsc.orgresearchgate.net

The general design of a chemical probe based on this compound would involve:

The Warhead: The picolinaldehyde moiety, which covalently binds to the target protein.

The Linker: A chemical chain, often polyethylene (B3416737) glycol (PEG)-based, to provide spacing and solubility.

The Reporter Tag: A biotin (B1667282) handle for affinity purification (e.g., for mass spectrometry-based protein identification) or a fluorescent dye (e.g., rhodamine or fluorescein) for imaging.

By using such a probe in competitive ABPP experiments, researchers can identify the specific protein targets of a parent unlabeled molecule, thereby elucidating its mechanism of action.

Q & A

Basic: What are the optimal synthetic routes for 5-(Pyrrolidin-1-yl)picolinaldehyde, and how can experimental design improve yield and purity?

Methodological Answer:
Synthetic routes typically involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. To optimize yield and purity, employ Design of Experiments (DOE) principles (e.g., factorial design) to systematically vary parameters like temperature, catalyst loading, and solvent polarity . Statistical analysis of DOE data identifies critical factors affecting reaction efficiency. For example, fractional factorial designs reduce the number of experiments while preserving data validity . Purification strategies, such as column chromatography or membrane-based separation, should align with CRDC subclass RDF2050104 (membrane technologies) for scalable separation .

Advanced: How can computational chemistry elucidate the reactivity of this compound in complex reaction systems?

Methodological Answer:
Density Functional Theory (DFT) calculations can map electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites. Coupling DFT with molecular dynamics simulations clarifies solvent effects and transition-state energetics. For multi-step reactions, use microkinetic modeling to integrate experimental rate constants with computational intermediates . Validate models against experimental data (e.g., NMR kinetics) to resolve discrepancies in mechanistic pathways .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., aldehyde proton at ~9.8 ppm, pyrrolidine ring protons at 1.5–3.5 ppm). Compare with NIST reference spectra for validation .
  • IR : Stretching frequencies for aldehyde (~1720 cm1^{-1}) and aromatic C=N (1600–1500 cm1^{-1}) verify functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]+^+) and fragments, ensuring purity and correct molecular formula.

Advanced: How should researchers address contradictions in catalytic activity data for reactions involving this compound?

Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses . For example, if catalytic turnover varies between studies, conduct controlled experiments isolating variables (e.g., moisture sensitivity, ligand decomposition). Use Arrhenius analysis to compare activation energies under different conditions. Cross-reference with CRDC subclass RDF2050112 (reactor design) to standardize reaction setups . Theoretical frameworks (e.g., Marcus theory for electron transfer) may reconcile kinetic inconsistencies .

Basic: What are the key challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:
Challenges include aldehyde oxidation and polar byproduct contamination. Mitigation strategies:

  • Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation.
  • Optimize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for selective isolation.
  • Apply CRDC subclass RDF2050107 (powder/particle technology) to design crystallization protocols for high-purity solids .

Advanced: How can kinetic isotope effects (KIEs) clarify the reaction mechanism of this compound in C–H activation?

Methodological Answer:
Deuterium labeling at the aldehyde hydrogen or pyrrolidine β-positions allows measurement of primary and secondary KIEs . A primary KIE (kH/kD>1k_H/k_D > 1) suggests rate-limiting C–H bond cleavage, while a secondary KIE indicates transition-state steric effects. Combine with computational modeling (e.g., Bigeleisen equation) to distinguish concerted vs. stepwise mechanisms . Validate using time-resolved FTIR or stopped-flow UV-Vis spectroscopy .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
The aldehyde group is prone to air oxidation and dimerization. Store under inert gas at –20°C in amber vials to limit photodegradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Refer to safety guidelines (e.g., PerkinElmer protocols for pyridine-based compounds) for handling recommendations .

Advanced: How does steric hindrance from the pyrrolidine moiety influence this compound’s reactivity in multi-component reactions?

Methodological Answer:
Steric effects are quantified using Tolman’s cone angle or computational steric maps (e.g., SambVca software). Compare reactivity with analogous compounds lacking the pyrrolidine group. Use cross-coupling screens (e.g., Suzuki-Miyaura, Heck) to assess electronic vs. steric contributions. Synchrotron X-ray diffraction can resolve steric crowding in transition states .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Follow Globally Harmonized System (GHS) guidelines: use fume hoods, nitrile gloves, and chemical goggles. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency procedures align with CHEMTREC protocols (e.g., +1 703-527-3887 for international incidents) .

Advanced: How can interdisciplinary approaches (e.g., materials science) expand applications of this compound?

Methodological Answer:
Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis. Characterize MOF stability via BET surface area analysis and in-situ XRD. For biomedical applications, conduct cytotoxicity assays (e.g., MTT) and leverage CRDC subclass RDF206 (materials engineering) to design biocompatible composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.